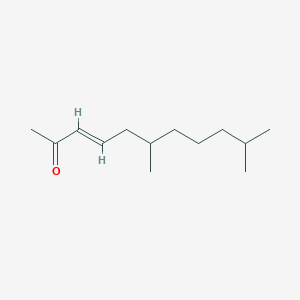
terbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbium is a chemical element with the symbol Tb and atomic number 65. It is a rare-earth metal belonging to the lanthanide series of the periodic table. This compound is a moderately hard, silvery-white metal that is stable in air when in pure form. It was discovered in 1843 by Swedish chemist Carl Gustaf Mosander in a heavy rare-earth fraction called yttria . This compound is one of the least abundant of the rare earths, with its abundance in Earth’s crust being about the same as thallium .
Métodos De Preparación
Terbium is primarily obtained from minerals such as bastnasite and laterite ion-exchange clays. The commercial production of this compound involves solvent-solvent extraction and ion-exchange techniques . The metal is prepared in a highly pure form by metallothermic reduction of the anhydrous fluoride with calcium metal . Additionally, this compound can be produced via cyclotron production and radiochemical purification for specific applications .
Análisis De Reacciones Químicas
Terbium exhibits a range of oxidation states, including 0, +1, +2, +3, and +4 . The most common oxidation state is +3. This compound reacts with air to form this compound oxide (Tb₄O₇) . It also reacts with water to form this compound hydroxide (Tb(OH)₃) . This compound reacts with halogens to form this compound halides, such as this compound fluoride (TbF₃), this compound chloride (TbCl₃), this compound bromide (TbBr₃), and this compound iodide (TbI₃) . Other notable compounds include this compound nitrate (Tb(NO₃)₃) and this compound sulfide (Tb₂S₃) .
Aplicaciones Científicas De Investigación
Terbium has a wide range of scientific research applications. It is used as a dopant in calcium fluoride, calcium tungstate, and strontium molybdate, all of which are used in solid-state devices . This compound is also used in low-energy lightbulbs and mercury lamps . In the field of medicine, this compound-based nanoparticles are being explored for their potential in advanced imaging techniques and drug delivery systems . This compound-155 is used in single photon emission computed tomography (SPECT) imaging for the diagnosis of oncological diseases . Additionally, this compound is used as a fluorescent probe for the detection of biologically active substances .
Mecanismo De Acción
The mechanism of action of terbium varies depending on its application. In biological systems, this compound ions can interact with signaling molecules, affecting physiological and biochemical processes. For example, this compound ions can decrease the contents of auxin and gibberellic acid while increasing the content of abscisic acid, leading to the production of intracellular hydrogen peroxide and the influx of extracellular calcium ions . In imaging applications, this compound-based compounds exhibit unique photophysical properties, such as narrow emission bands and high quantum yields of luminescence, making them highly sensitive optical probes .
Comparación Con Compuestos Similares
Terbium is similar to other rare-earth elements in the lanthanide series, such as dysprosium, europium, and gadolinium. Like this compound, these elements exhibit multiple oxidation states and form various compounds with different properties. this compound is unique in its ability to emit vibrant green and red light, making it particularly valuable in electronic applications . This compound’s magnetostrictive properties, especially in the alloy Terfenol-D (this compound, dysprosium, and iron), enable it to convert magnetic energy into kinetic energy and vice versa .
Similar Compounds
- Dysprosium
- Europium
- Gadolinium
- Cerium
- Praseodymium
This compound’s unique combination of properties, including its luminescence and magnetostrictive capabilities, sets it apart from other rare-earth elements and makes it a valuable component in various scientific and industrial applications.
Propiedades
Número CAS |
1884575-91-0 |
|---|---|
Fórmula molecular |
Tb91 |
Peso molecular |
14462.207 g/mol |
Nombre IUPAC |
terbium |
InChI |
InChI=1S/91Tb |
Clave InChI |
CGBXKBGTBZNSNO-UHFFFAOYSA-N |
SMILES canónico |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13384329.png)
![tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate](/img/structure/B13384334.png)

![4-(Di-p-tolylamino)-4'-[(di-p-tolylamino) styryl]stilbene](/img/structure/B13384344.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B13384345.png)


![5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one](/img/structure/B13384352.png)

![6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13384361.png)
![6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B13384365.png)

